molecular formula C14H20BrNO3 B2736002 tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate CAS No. 2222511-95-5

tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate

Cat. No.: B2736002
CAS No.: 2222511-95-5
M. Wt: 330.222
InChI Key: AXMPHHUJNNUVPP-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate: is an organic compound with the molecular formula C14H20BrNO3 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a bromophenoxyethyl group, and a methylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate typically involves the reaction of tert-butyl N-methylcarbamate with 2-(2-bromophenoxy)ethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide ion is displaced by the carbamate group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions:

    Substitution: Potassium carbonate in DMF, amines, thiols.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Substitution: N-substituted carbamates.

    Oxidation: Bromophenoxyacetic acid derivatives.

    Reduction: Dehalogenated carbamates.

Scientific Research Applications

Chemistry: tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its carbamate group can interact with active sites of enzymes, making it a valuable tool in biochemical assays.

Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for selective binding to biological targets, which can be exploited in therapeutic interventions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and agrochemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The bromophenoxyethyl moiety enhances the compound’s binding affinity and specificity for certain biological targets. The overall effect is modulation of biochemical pathways, which can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

  • tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate
  • tert-butyl N-[2-(2-chlorophenoxy)ethyl]-N-methylcarbamate
  • tert-butyl N-[2-(2-fluorophenoxy)ethyl]-N-methylcarbamate

Comparison:

  • tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate: Similar structure but with the bromine atom at the para position. This positional isomer may exhibit different reactivity and binding properties.
  • tert-butyl N-[2-(2-chlorophenoxy)ethyl]-N-methylcarbamate: Chlorine substitution instead of bromine. Chlorine is less reactive than bromine, which can affect the compound’s chemical behavior.
  • tert-butyl N-[2-(2-fluorophenoxy)ethyl]-N-methylcarbamate: Fluorine substitution. Fluorine’s high electronegativity can influence the compound’s stability and reactivity.

Uniqueness: tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity and specific binding interactions. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(17)16(4)9-10-18-12-8-6-5-7-11(12)15/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMPHHUJNNUVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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